Cas no 288083-72-7 (3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine)

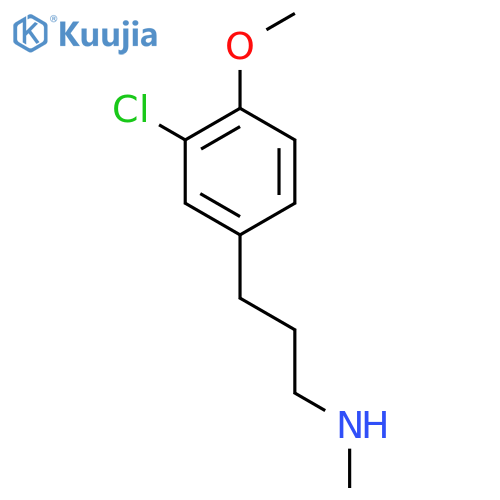

288083-72-7 structure

商品名:3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine

3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- 3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine

- [3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine

- EN300-1964492

- 288083-72-7

- 3-Chloro-4-methoxy-N-methylbenzenepropanamine

- DTXSID501254045

-

- インチ: 1S/C11H16ClNO/c1-13-7-3-4-9-5-6-11(14-2)10(12)8-9/h5-6,8,13H,3-4,7H2,1-2H3

- InChIKey: CGHQYYCDSAOHAG-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)CCCNC)OC

計算された属性

- せいみつぶんしりょう: 213.0920418g/mol

- どういたいしつりょう: 213.0920418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 21.3Ų

3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1964492-0.1g |

[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |

288083-72-7 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1964492-0.5g |

[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |

288083-72-7 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1964492-5g |

[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |

288083-72-7 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1964492-10g |

[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |

288083-72-7 | 10g |

$3622.0 | 2023-09-17 | ||

| Enamine | EN300-1964492-1g |

[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |

288083-72-7 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1964492-0.25g |

[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |

288083-72-7 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1964492-0.05g |

[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |

288083-72-7 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1964492-2.5g |

[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |

288083-72-7 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1964492-1.0g |

[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |

288083-72-7 | 1g |

$943.0 | 2023-06-02 | ||

| Enamine | EN300-1964492-10.0g |

[3-(3-chloro-4-methoxyphenyl)propyl](methyl)amine |

288083-72-7 | 10g |

$4052.0 | 2023-06-02 |

3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

288083-72-7 (3-(3-chloro-4-methoxyphenyl)propyl(methyl)amine) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬